molecular formula C15H13F2N7O2S2 B1662397 Cdk1/2 Inhibitor III CAS No. 443798-47-8

Cdk1/2 Inhibitor III

Número de catálogo: B1662397
Número CAS: 443798-47-8
Peso molecular: 425.4 g/mol
Clave InChI: ARIOBGGRZJITQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de K-00546 implica múltiples pasos, comenzando con la preparación de la estructura central, que es un derivado de triazolLas condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido y catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de K-00546 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción. El producto final se purifica mediante técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

K-00546 se somete a diversas reacciones químicas, entre ellas:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio.

    Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

    Sustitución: Halogenos, nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones en investigación científica

K-00546 tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

    Química: Se utiliza como herramienta para estudiar los mecanismos de las cinasas dependientes de ciclina y su papel en la regulación del ciclo celular.

    Biología: Se emplea en la investigación de biología celular para investigar la progresión del ciclo celular y la apoptosis.

    Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer debido a su actividad antiproliferativa.

    Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Aplicaciones Científicas De Investigación

Cancer Cell Line Studies

Cdk1/2 Inhibitor III has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. For instance:

  • HCT-116 Cells: IC50 = 20 nM
  • HeLa Cells: IC50 = 35 nM
  • A375 Melanoma Cells: IC50 = 92 nM

These results indicate that the inhibitor can effectively reduce cell viability in multiple cancer types .

In Vivo Efficacy

In vivo studies using a human melanoma xenograft model showed that administration of a structurally related analog (compound 3b) resulted in stable disease in treated mice. The study reported that at a dose of 125 mg/kg, the majority of animals exhibited stable disease over a treatment period of 32 days . This suggests potential for therapeutic use in solid tumors.

Case Study 1: Breast Cancer

A study evaluated the effects of dual inhibition of CDK1 and CDK2 on breast cancer cells. The results indicated that while CDK2 knockdown caused G1 phase accumulation, CDK1 depletion led to G2/M phase arrest. The combination of inhibiting both kinases resulted in enhanced cell death, highlighting the potential for this compound as a therapeutic agent in hormone-resistant breast cancer .

Case Study 2: Combination Therapies

Research has explored combining Cdk inhibitors with other therapeutic agents to enhance efficacy. For example, using Cdk inhibitors alongside anti-estrogen therapies showed synergistic effects, leading to increased apoptosis in resistant cancer cells . This strategy could improve outcomes for patients with limited treatment options.

Potential Side Effects and Limitations

While this compound shows promise, it is essential to consider potential side effects associated with CDK inhibition, such as cytotoxicity to normal proliferating cells. Ongoing research aims to optimize dosing regimens and explore combination therapies to mitigate these risks while maximizing anti-tumor effects .

Mecanismo De Acción

K-00546 ejerce sus efectos inhibiendo la cinasa dependiente de ciclina 1 y la cinasa dependiente de ciclina 2, que son cruciales para la progresión del ciclo celular. Se une al sitio de unión al ATP de estas cinasas, evitando su activación y la posterior fosforilación de las proteínas diana. Esto conduce al arresto del ciclo celular y a la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de K-00546

K-00546 es único por su alta potencia y selectividad para la cinasa dependiente de ciclina 1 y la cinasa dependiente de ciclina 2. Su capacidad para inhibir múltiples cinasas, incluidas la cinasa 1 similar a CDC2 y la cinasa 3 similar a CDC2, lo convierte en una herramienta valiosa para estudiar la regulación del ciclo celular y desarrollar nuevos agentes terapéuticos .

Actividad Biológica

Cdk1/2 Inhibitor III, known by its CAS number 443798-55-8, is a small molecule that selectively inhibits cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). These kinases play crucial roles in regulating the cell cycle, particularly in the transition from G1 to S phase and G2 to M phase. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment.

This compound functions by competitively inhibiting the ATP-binding site of CDK1 and CDK2. This inhibition prevents the phosphorylation of downstream substrates that are critical for cell cycle progression. The compound's ability to selectively target these kinases allows for the modulation of cell cycle dynamics, making it a valuable tool in cancer research.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent inhibitory activity against CDK1 and CDK2, with implications for its use in various cancer types. The following table summarizes key findings related to its biological activity:

Parameter Value
IC50 (CDK1) < 100 nM
IC50 (CDK2) < 100 nM
Selectivity High selectivity for CDK1/2 over other CDKs
Cell Permeability Yes
Reversible Binding Yes

Study 1: Inhibition of Tumor Growth

In a preclinical study involving human colorectal cancer models, this compound was administered to evaluate its impact on tumor growth. The results demonstrated a significant reduction in tumor volume by approximately 45% after treatment over a period of 27 days. This suggests that the inhibitor effectively disrupts cell cycle progression in tumor cells, leading to reduced proliferation.

Study 2: Combination Therapy

A combination therapy study explored the effects of this compound alongside traditional chemotherapeutic agents. The findings indicated enhanced efficacy when used in conjunction with agents like doxorubicin, leading to increased apoptosis in cancer cells compared to monotherapy. This highlights the potential of this compound as part of a multi-faceted approach to cancer treatment.

Research Findings

Recent studies have examined the selectivity and efficacy profile of this compound in live-cell assays. A comprehensive evaluation revealed that while it effectively engages CDK1 and CDK2, it shows minimal off-target effects on other cyclin-dependent kinases (CDKs). This specificity is crucial for minimizing adverse effects often associated with pan-CDK inhibitors.

Q & A

Q. Basic: How is the inhibitory potency (IC₅₀) of Cdk1/2 Inhibitor III determined experimentally?

Methodological Answer:
The IC₅₀ value for this compound is typically measured using in vitro kinase assays. Recombinant CDK1/cyclin B or CDK2/cyclin A complexes are incubated with varying concentrations of the inhibitor, and kinase activity is quantified via radioactive ATP incorporation or fluorescence-based substrates. For example, studies report IC₅₀ values of 2.1 μM for CDK1/cyclin B and 0.5–0.6 nM for CDK2/cyclin A , highlighting its selectivity . Controls should include ATP concentration optimization to avoid competitive inhibition artifacts.

Q. Basic: What experimental controls are essential when studying this compound in cell cycle arrest assays?

Methodological Answer:
Key controls include:

  • Vehicle control (e.g., DMSO) to rule out solvent effects on cell viability or cycle progression .
  • Positive controls (e.g., RO-3306 for CDK1 inhibition) to validate assay sensitivity.
  • Cell synchronization (e.g., serum starvation or thymidine block) to isolate G1/S or G2/M phase effects.
  • Flow cytometry with propidium iodide staining to quantify DNA content and confirm arrest phases .

Q. Advanced: How do conflicting IC₅₀ values for CDK1/cyclin B (e.g., μM vs. nM) arise, and how can researchers address this?

Methodological Answer:
Discrepancies may stem from:

  • Assay conditions : ATP concentration, substrate type (e.g., histone H1 vs. peptide substrates), or buffer composition .
  • Enzyme source : Recombinant human vs. Leishmania major CDK orthologs, as structural differences alter inhibitor binding .
    To resolve contradictions:
  • Replicate assays under standardized conditions.
  • Validate cellular activity via dose-response curves in proliferation assays (e.g., MTT or apoptosis markers) .

Q. Advanced: What structural features of this compound explain its selectivity for CDK1/2 over other kinases?

Methodological Answer:
this compound is a triazolo-diamine compound that binds the ATP pocket. Molecular modeling reveals:

  • Hydrogen bonding with conserved residues in the kinase hinge region (e.g., Val 18 in L. major GSK-3).
  • Hydrophobic interactions with the DFG motif, favoring CDK1/2 over CDK5 or GSK-3β .
    Co-crystallization attempts with CDK1/2 have failed, but homology modeling using L. major GSK-3 structures provides mechanistic insights .

Q. Advanced: How can researchers optimize combination therapies involving this compound in cancer models?

Methodological Answer:
Rational combinations depend on:

  • Synergy screening : Pair with inhibitors targeting parallel pathways (e.g., PI3K/AKT or CK2) to overcome resistance .
  • Sequential dosing : Pre-treatment with DNA-damaging agents (e.g., cisplatin) to exploit cell cycle checkpoint dependencies.
  • Biomarker stratification : Prioritize models with CDKN1A (p21) downregulation or MYCN amplification , which correlate with sensitivity in neuroblastoma and rhabdomyosarcoma .

Q. Advanced: What mechanisms underlie resistance to this compound, and how can they be studied?

Methodological Answer:
Resistance mechanisms include:

  • ABC transporter upregulation , enhancing drug efflux (e.g., observed in CDK12/9 inhibitors) .
  • Compensatory kinase activation (e.g., CDK4/6 or PLK1).
    Experimental approaches:
  • CRISPR screens to identify resistance genes.
  • Pharmacodynamic biomarkers : Monitor phospho-Rb (Ser 807/811) or cyclin B1 levels to assess target engagement .

Q. Basic: How should researchers validate the specificity of this compound in cellular models?

Methodological Answer:

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to rule off-target effects.
  • Rescue experiments : Overexpress constitutively active CDK1/2 mutants to confirm phenotype reversal.
  • Genetic knockdown : Compare effects of pharmacological inhibition with siRNA-mediated CDK1/2 depletion .

Q. Advanced: What are the implications of this compound’s activity against non-mammalian kinases (e.g., L. major GSK-3)?

Methodological Answer:
The inhibitor’s cross-reactivity with L. major GSK-3 (IC₅₀ = 2.1 μM) suggests utility in parasitology research. However, researchers must:

  • Validate species-specific activity using recombinant kinases.
  • Assess cellular toxicity in host cells when studying parasitic infections .

Q. Basic: What pharmacokinetic parameters should be monitored in in vivo studies with this compound?

Methodological Answer:

  • Plasma half-life : Assess via LC-MS/MS at multiple timepoints post-administration.
  • Tissue distribution : Focus on organs with high CDK1/2 activity (e.g., bone marrow, tumor xenografts).
  • Metabolite profiling : Identify major metabolites (e.g., sulfonation or glucuronidation products) that may affect efficacy .

Q. Advanced: How can computational modeling enhance the design of this compound derivatives?

Methodological Answer:

  • Molecular dynamics simulations : Predict binding stability in mutated CDK1/2 ATP pockets.
  • QSAR models : Optimize substituents on the triazolo-diamine scaffold for improved selectivity.
  • Free energy perturbation (FEP) : Quantify ΔΔG changes for key residue mutations (e.g., Thr 14 in CDK2) .

Propiedades

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.